molecular formula C14H22N2O B1490864 2-(2-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2098117-71-4

2-(2-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No.: B1490864
CAS No.: 2098117-71-4
M. Wt: 234.34 g/mol
InChI Key: UVLMJXYJKZWDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Ethoxymethyl)piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-(Ethoxymethyl)piperidin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse pharmacological properties. The ethoxymethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Target of Action

Piperidine derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors involved in cancer and neurodegenerative diseases.

Mode of Action

The compound may act as an inhibitor or activator of specific enzymes. For instance, it has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism. Additionally, its structural characteristics allow it to modulate cell signaling pathways by affecting the activity of kinases and phosphatases .

Anticancer Properties

Recent studies indicate that piperidine derivatives exhibit significant anticancer activity. For example, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)12.5Induction of apoptosis
Piperidine derivative XA549 (lung)15.0Inhibition of cell proliferation
Piperidine derivative YMCF-7 (breast)10.0Cell cycle arrest

Neuroprotective Effects

The compound also shows promise in treating neurodegenerative diseases. Research suggests that it can inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms by increasing acetylcholine levels in the brain .

Case Studies

  • Cytotoxicity in Cancer Models : A study demonstrated that this compound exhibited a dose-dependent cytotoxic effect on FaDu cells, with an IC50 value significantly lower than conventional chemotherapeutics like bleomycin .
  • Neuroprotection : Another case study focused on the compound's ability to inhibit AChE activity in vitro. It showed competitive inhibition with an IC50 value comparable to established AChE inhibitors, suggesting potential therapeutic applications in Alzheimer's treatment .

Properties

IUPAC Name

2-[2-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-12-7-5-6-10-16(12)14-9-4-3-8-13(14)15/h3-4,8-9,12H,2,5-7,10-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLMJXYJKZWDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.